molecular formula C18H21N5O6 B12081151 n6-Benzyladenine-3-glucoside

n6-Benzyladenine-3-glucoside

Cat. No.: B12081151
M. Wt: 403.4 g/mol
InChI Key: WEHYUDKNRDNTGE-UHFFFAOYSA-N
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Description

N6-Benzyladenine-3-glucoside (BA3G) is an aromatic cytokinin N-glucoside, a conjugated form of the bioactive cytokinin N6-benzyladenine (BA). Cytokinin glucosides like BA3G are synthesized by plants as part of a detoxification mechanism to regulate active cytokinin levels, thereby modulating growth and development . BA3G is characterized by a glucose moiety attached to the N6-benzyladenine molecule at the 3-position of the purine ring.

Properties

IUPAC Name

2-[(6-benzylimino-7H-purin-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O6/c24-7-11-13(25)14(26)15(27)18(28-11)29-23-9-22-16(12-17(23)21-8-20-12)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHYUDKNRDNTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C2C3=C(N=CN3)N(C=N2)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyladenine-3-glucoside typically involves the glucosylation of N6-benzyladenine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucosylation often employs glycosyltransferases, which transfer glucose from a donor molecule to N6-benzyladenine. Chemical methods may involve the use of glucosyl donors such as glucose derivatives under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N6-Benzyladenine-3-glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucosides, while substitution reactions can produce a variety of substituted glucosides .

Scientific Research Applications

Plant Growth Regulation

N6-Benzyladenine-3-glucoside plays a crucial role in plant growth regulation. It has been shown to enhance cell division, promote shoot proliferation, and improve overall plant health. Research indicates that this compound can positively influence crop yield and quality by modulating hormonal balance in plants .

Antioxidant Properties

Studies have indicated that this compound exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress. This characteristic is particularly relevant in the context of cancer research, where oxidative stress is a known contributor to tumor progression .

Cytotoxicity Studies

Research has explored the cytotoxic effects of various cytokinins, including this compound, against human cancer cell lines. The structure-activity relationship studies suggest that modifications to the benzyl ring can enhance anticancer activity. This compound's unique properties make it a candidate for further investigation in cancer therapeutics .

Agricultural Applications

In the agricultural industry, this compound is utilized to improve plant productivity. Its application can lead to increased fruit size and quality, as well as enhanced resistance to environmental stresses. The compound's ability to promote growth makes it valuable for developing sustainable agricultural practices .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that modifications to its structure could enhance its anticancer properties, indicating potential for development into therapeutic agents against specific cancers .

Case Study 2: Plant Growth Enhancement

In an agricultural setting, the application of this compound resulted in significant improvements in fruit size and quality in kiwifruit cultivation. This study highlighted its practical implications for enhancing crop yields under varying environmental conditions .

Mechanism of Action

The mechanism of action of N6-Benzyladenine-3-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates signal transduction pathways that promote cell division and growth. The compound also influences the expression of genes involved in cell cycle regulation and stress responses .

Comparison with Similar Compounds

Structural and Functional Differences

BA3G belongs to a class of cytokinin N-glucosides, which includes positional isomers differing in the site of glycosylation (3-, 7-, or 9-positions). Key structural analogs include:

  • N6-Benzyladenine-7-glucoside (BA7G)
  • N6-Benzyladenine-9-glucoside (BA9G)
  • Topolin derivatives (e.g., meta-topolin-7-glucoside [mT7G], para-topolin-9-glucoside [pT9G])

The position of glycosylation critically influences stability, transport, and biological activity. For instance:

  • 3-Glucosides (BA3G) : Exhibit higher stability in plant tissues compared to 7- or 9-glucosides due to steric and electronic effects .

Occurrence and Concentration in Plant Tissues

Studies on Handroanthus guayacan revealed significant differences in tissue-specific accumulation (Table 1):

Table 1: Concentration and Detection of Cytokinin Glucosides in Plant Tissues

Compound Position Detected? (Study) Concentration Range (pmol/g DW) Activity Status
BA3G 3 Yes 12,600–59,000 (leaves/stem) Inactive
BA7G 7 Yes 12,600–59,000 (leaves/stem) Inactive
BA9G 9 No Not detected Inactive
mT7G 7 No Not detected Inactive
pT9G 9 No Not detected Inactive

Key findings:

  • BA3G and BA7G were detected at high concentrations in leaves (up to 59,000 pmol/g DW) and stems (up to 44,000 pmol/g DW), whereas BA9G and several topolin glucosides were absent .
  • The predominance of BA3G and BA7G suggests selective pressure favoring 3- and 7-glucosylation in H. guayacan, possibly due to metabolic efficiency or compartmentalization .

Contrast with Active Cytokinins and Auxins

  • Active vs. Inactive Forms : BA3G contrasts with bioactive cytokinins like BA, which directly promote cell division and shoot proliferation. BA3G’s high tissue concentrations (e.g., 59,000 pmol/g DW) far exceed those of active auxins (e.g., IAA at 5,500 pmol/g DW), emphasizing its role as a metabolic buffer .
  • Transport Dynamics : BA3G accumulates preferentially in lower leaves and stem bases, unlike auxins, which peak at apical regions. This spatial distribution suggests distinct translocation mechanisms or sink-source relationships .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying N6-Benzyladenine-3-glucoside in plant tissue cultures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is optimal for quantification. For plant tissues, homogenize samples in methanol-water (70:30 v/v), centrifuge to remove debris, and filter through a 0.22 µm membrane before analysis. Calibrate using a reference standard of known purity (≥95% HPLC-grade). Include internal standards like deuterated cytokinins to correct for matrix effects .
  • Data Contradiction Note : Discrepancies in recovery rates may arise due to glucoside hydrolysis during extraction. Validate methods with spike-and-recovery experiments across pH 3–9 to assess stability .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Monitor degradation via periodic HPLC analysis; degradation products like free N6-benzyladenine may form at >5% over 12 months. Avoid aqueous solutions for long-term storage due to hydrolysis risks .
  • Safety Note : Follow OSHA guidelines for handling cytotoxic compounds: use nitrile gloves, lab coats, and fume hoods during weighing .

Q. What solvent systems are compatible with this compound for in vitro bioassays?

  • Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) due to low aqueous solubility. For bioassays, dilute in buffered media (pH 5.8–6.5) to avoid precipitation. Test solvent cytotoxicity using negative controls (e.g., solvent-only treatments) .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported bioactivity of this compound across plant species?

  • Methodological Answer : Conduct species-specific dose-response studies (0.1–100 µM) under controlled environmental conditions. Pair with β-glucosidase activity assays in target tissues to assess hydrolysis rates, as endogenous enzyme activity may modulate efficacy. Compare results to synthetic non-hydrolysable analogs to isolate glucoside-specific effects .
  • Data Analysis Tip : Apply ANOVA with post-hoc Tukey tests to evaluate interspecies variability. Use meta-analysis tools to reconcile historical data .

Q. What experimental designs are optimal for studying the transport mechanisms of this compound in plant vascular systems?

  • Methodological Answer : Use radiolabeled ([14C]- or [3H]-tagged) this compound for tracer studies. Apply pulse-chase experiments in hydroponic systems with root-to-shoot translocation analysis via autoradiography or scintillation counting. Inhibit ATP-dependent transporters (e.g., with sodium orthovanadate) to differentiate passive vs. active transport .
  • Contradiction Management : Cross-validate findings using mutant lines deficient in glucoside transporters (e.g., Arabidopsis pgp mutants) .

Q. How can the stability of this compound be systematically evaluated under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–10) and incubate at 4°C, 25°C, and 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC-UV quantification. Calculate degradation kinetics (t1/2) using first-order models. Confirm hydrolyzed products (e.g., glucose, benzyladenine) via LC-MS .
  • Advanced Tip : Use Arrhenius plots to predict shelf-life under non-tested conditions .

Methodological Best Practices

  • Reference Standards : Source USP-grade or phyproof® reference materials for quantification .
  • Ethical Compliance : Adhere to institutional biosafety protocols for cytokinin disposal .
  • Data Reporting : Include molar extinction coefficients (ε) at λ=254 nm and MS/MS fragmentation patterns for reproducibility .

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